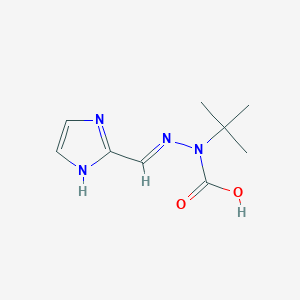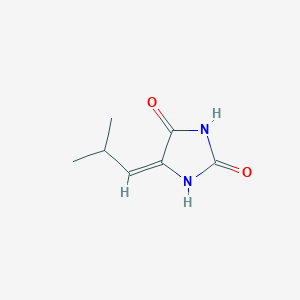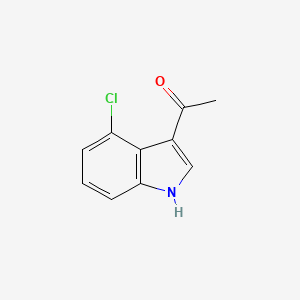
2-chloro-N,3-dimethylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-N,3-dimethylaniline is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by an aryl group. This compound is characterized by the presence of a chlorine atom and two methyl groups attached to the aniline ring. It is commonly used in various chemical reactions and industrial applications due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions
2-Chloro-N,3-dimethylaniline can be synthesized through several methods. One common method involves the chlorination of N,3-dimethylaniline. This reaction typically requires a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the desired position on the aniline ring.
Another method involves the direct nucleophilic substitution of 2-chloroaniline with a methylating agent such as methyl iodide or dimethyl sulfate. This reaction is usually carried out in the presence of a base like sodium hydroxide or potassium carbonate to facilitate the substitution process.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes using advanced equipment to ensure high yield and purity. The reaction conditions are carefully controlled to minimize the formation of by-products and to optimize the efficiency of the process.
化学反应分析
Types of Reactions
2-Chloro-N,3-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst, acidic conditions.
Substitution: Sodium methoxide, potassium tert-butoxide, basic conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
科学研究应用
2-Chloro-N,3-dimethylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe to investigate the mechanisms of biological processes.
Medicine: It serves as a precursor in the synthesis of certain drugs and therapeutic agents.
Industry: The compound is utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 2-chloro-N,3-dimethylaniline involves its interaction with specific molecular targets and pathways. In biological systems, the compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in various biochemical reactions. The presence of the chlorine and methyl groups influences the compound’s reactivity and its ability to interact with different molecular targets.
相似化合物的比较
2-Chloro-N,3-dimethylaniline can be compared with other similar compounds such as:
N,N-Dimethylaniline: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
2-Chloroaniline: Lacks the methyl groups, resulting in different reactivity and applications.
3-Chloro-N,N-dimethylaniline: Similar structure but with different substitution patterns, leading to variations in chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
属性
分子式 |
C8H10ClN |
|---|---|
分子量 |
155.62 g/mol |
IUPAC 名称 |
2-chloro-N,3-dimethylaniline |
InChI |
InChI=1S/C8H10ClN/c1-6-4-3-5-7(10-2)8(6)9/h3-5,10H,1-2H3 |
InChI 键 |
NDHNDOGSHULFHU-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)NC)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![1-[2-(2-Butoxyethoxy)ethoxy]-4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-hexadecafluoro-10-(trifluoromethyl)undecan-2-ol](/img/structure/B12831451.png)
![1-(Bicyclo[1.1.1]pentan-1-yl)-4-phenylpiperidine](/img/structure/B12831452.png)

![(Z)-3-(4'-(Diphenylamino)-[1,1'-biphenyl]-4-yl)-2-(4-(pyridin-4-yl)phenyl)acrylonitrile](/img/structure/B12831461.png)
![(5S,8S)-8-[[[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy]methyl]-8-phenyl-1,7-diazaspiro[4.5]decan-2-one](/img/structure/B12831465.png)




